

Pharmacokinetics and in vivo metabolism of Butylone

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Compound of Interest

Compound Name: **Butylone**

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An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of **Butylone**

Introduction

Butylone, also known as β -keto-N-methylbenzodioxolylbutanamine (bk-MBDB), is a psychoactive substance belonging to the phenethylamine, amphetamine, and substituted cathinone chemical classes.^{[1][2]} Structurally, it is the β -keto analogue of 1-(1,3-benzodioxol-5-yl)-N-methylbutanamine (MBDB) and a homologue of methylone.^{[1][3]} First synthesized in 1967, it remained a subject of academic interest until its emergence as a designer drug in the mid-2000s.^[1] **Butylone** acts as a stimulant, primarily by increasing extracellular levels of monoamines through its action as a potent inhibitor of norepinephrine and dopamine reuptake.^{[4][5][6]} This guide provides a comprehensive overview of the current scientific understanding of **Butylone**'s pharmacokinetics and its metabolic fate in vivo, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

While comprehensive human pharmacokinetic data for **Butylone** is not extensively documented in scientific literature, valuable insights have been derived from controlled studies in animal models. A key study conducted in female Sprague-Dawley rats provides the most detailed quantitative data available to date.^{[7][8]}

Data Presentation: Pharmacokinetic Parameters in Female Rats

The following table summarizes the key pharmacokinetic parameters of **Butylone** following a single 20 mg/kg subcutaneous administration. For comparative context, data for the related synthetic cathinones methylone and pentylnone from the same study are also included.[7]

Parameter	Butylone	Methylone	Pentylnone	Units
Cmax	948.7 ± 117.8	954.1 ± 141.2	5252.6 ± 130.5	µg/L
Tmax	30.0 ± 0.0	30.0 ± 0.0	30.0 ± 0.0	min
AUC _{0-∞}	163,059 ± 14,021	169,328 ± 21,326	464,469 ± 37,307	µg/L * min
t _{1/2}	96.6 ± 7.5	133.5 ± 18.3	99.6 ± 6.9	min
Vd/F	24.1 ± 2.6	21.0 ± 3.4	3.5 ± 0.4	L/kg
CL _p /F	129.4 ± 11.2	128.7 ± 16.3	44.5 ± 3.5	mL/min

Data sourced from a study in female Sprague-Dawley rats following a 20 mg/kg subcutaneous dose.[7] Abbreviations: Cmax (Maximum concentration), Tmax (Time of maximum concentration), AUC_{0-∞} (Area under the concentration-time curve from zero to infinity), t_{1/2} (Elimination half-life), Vd/F (Apparent volume of distribution), CL_p/F (Apparent plasma clearance).

In this study, no significant differences were observed between **Butylone** and methylone in terms of Cmax or AUC.[7] However, methylone displayed a significantly longer elimination half-life (t_{1/2}) compared to **Butylone**.[7]

Experimental Protocol: Animal Pharmacokinetic Study

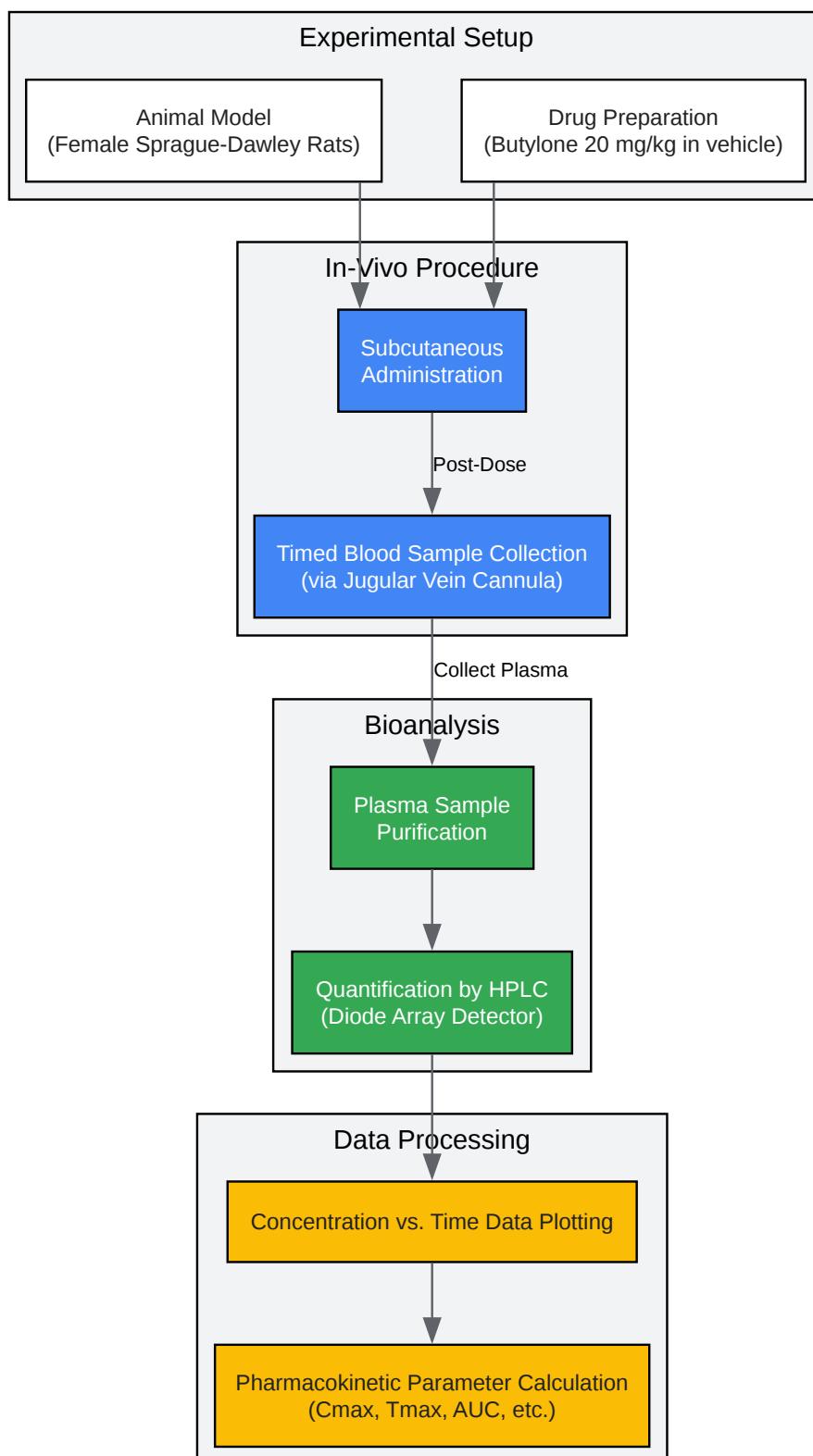
The quantitative data presented above was acquired using a specific and reproducible experimental protocol.[7][9]

- Subject Species: Female Sprague-Dawley rats.

- Drug Administration: A single subcutaneous (sc) injection of **Butylone** at a dose of 20 mg/kg. [7]
- Sample Collection: Plasma samples were collected at various time points via a jugular vein cannula.[7]
- Analytical Method: The concentration of **Butylone** in plasma samples was determined using a Shimadzu high-performance liquid chromatography (HPLC) system equipped with an autosampler and a diode array detector.[7] The samples were purified prior to analysis and injected into the HPLC to determine drug concentration over time.[7]

Visualization: Pharmacokinetic Experimental Workflow

The logical flow of the described pharmacokinetic study can be visualized as follows.

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Caption: Workflow for a typical in-vivo pharmacokinetic study of **Butylone**.

In Vivo Metabolism

Butylone is metabolized in the liver before its metabolites are excreted renally.^{[1][5]} Research based on human urine samples has identified three primary metabolic pathways.^{[1][2][4]} Interestingly, a significant portion of the parent drug is also excreted unchanged in the urine.^{[4][5]}

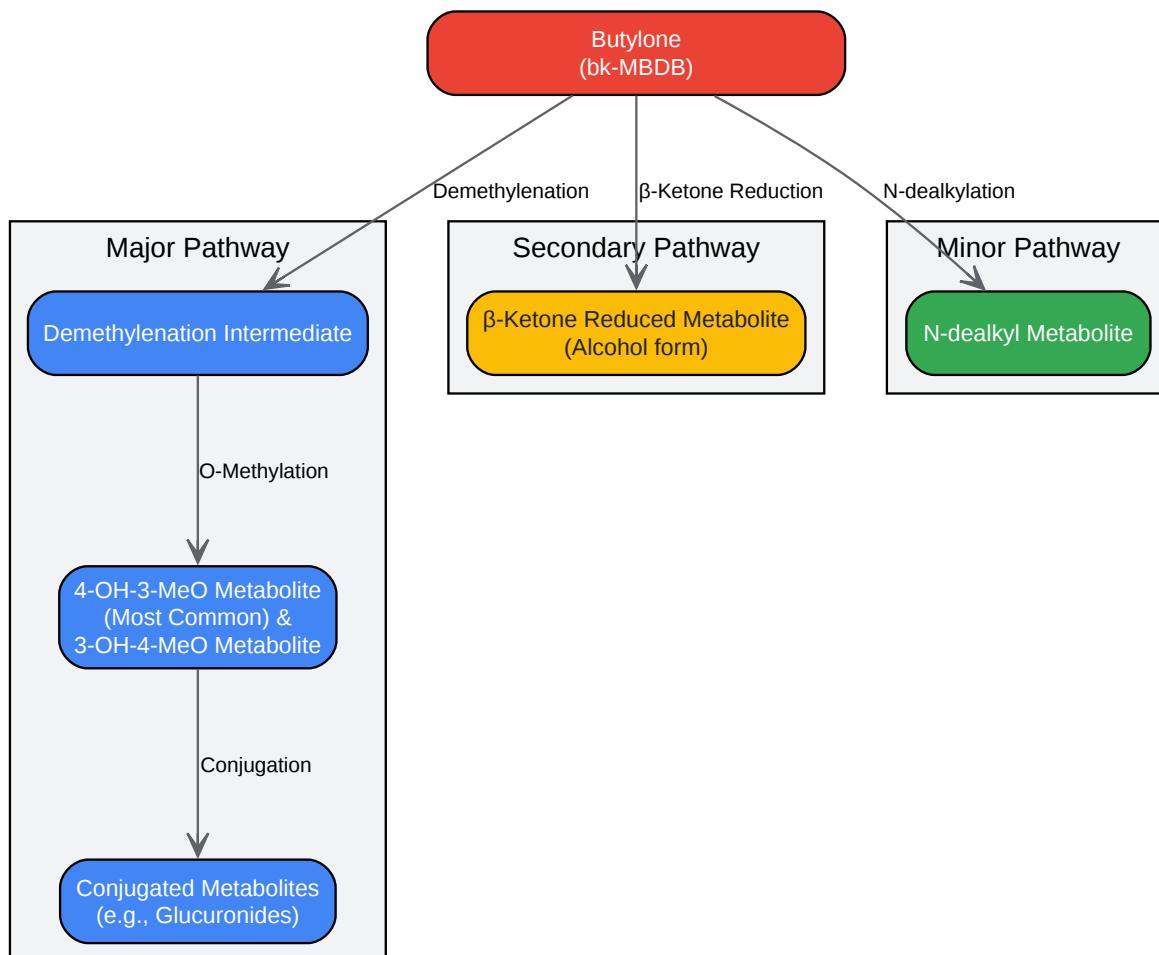
The principal metabolic routes are:

- Demethylenation and O-methylation: This is the most dominant pathway.^{[1][4]} It involves the opening of the methylenedioxy ring, which is then followed by O-methylation to form isomeric 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.^[4] The 4-hydroxy-3-methoxy metabolite is reported to be the most common.^{[1][2]} These hydroxylated metabolites are subsequently conjugated (e.g., with glucuronic acid) before excretion.^{[2][4]}
- β -Ketone Reduction: A second pathway involves the reduction of the β -ketone group on the cathinone structure to the corresponding alcohol, forming β -ketone reduced metabolites.^{[1][4]}
- N-dealkylation: This is considered a minor pathway for **Butylone**.^{[1][4]} It involves the removal of the methyl group from the nitrogen atom.^[4]

Metabolite Class	Metabolic Reaction	Key Resulting Structures	Prevalence
Hydroxy-methoxy Metabolites	Demethylenation, O-methylation, Conjugation	4-hydroxy-3-methoxy-N-methylcathinone, 3-hydroxy-4-methoxy-N-methylcathinone	Major ^[4]
Alcohol Metabolites	β -Ketone Reduction	Dihydro-butylone (alcohol form)	Secondary ^[4]
N-dealkyl Metabolites	N-demethylation	N-dealkyl butylone	Minor ^[4]

Visualization: Butylone Metabolic Pathways

The metabolic transformation of **Butylone** can be represented by the following diagram.



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Caption: The three primary metabolic pathways of **Butylone**.

Experimental Protocol: Metabolite Identification

The identification of **Butylone**'s metabolites has been accomplished using established analytical toxicology techniques, primarily on human urine samples.[4]

- Sample Matrix: Human urine.[3][4]
- Pre-treatment: Samples often undergo enzymatic hydrolysis to cleave conjugated metabolites, making the primary metabolites available for analysis.[4]

- Extraction: A liquid-liquid extraction is typically performed to isolate the analytes from the biological matrix.[4][5]
- Analysis and Identification:
 - Gas Chromatography-Mass Spectrometry (GC/MS): This is a common method used for detection. Analysis can be performed on underivatized samples or after derivatization with agents like acetic anhydride (acetylation) or trifluoroacetic anhydride (TFA) to improve chromatographic properties.[4][5]
 - Liquid Chromatography-Mass Spectrometry (LC/MS/MS): Methods using LC coupled with tandem mass spectrometry and electrospray ionization have also been successfully employed for the analysis of **Butylone** and its metabolites.[4]

Conclusion

The pharmacokinetics of **Butylone** are characterized by rapid absorption and a half-life of approximately 1.6 hours in the female rat model, with clearance and distribution values comparable to its analogue, methylone.[7] The *in vivo* metabolism of **Butylone** is extensive and proceeds through three main pathways: a major route of demethylenation followed by O-methylation and conjugation, a secondary route of β -ketone reduction, and a minor route of N-dealkylation.[1][3][4] A notable characteristic is the excretion of a substantial amount of the unchanged parent drug in urine.[5] The detailed protocols for both pharmacokinetic assessment and metabolite identification rely on standard chromatographic and mass spectrometric techniques, providing a solid foundation for further research in drug metabolism, pharmacology, and forensic toxicology.

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